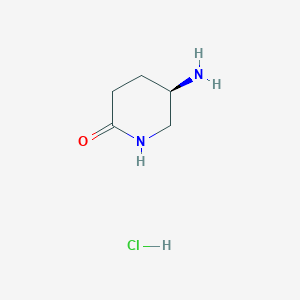

(R)-5-Aminopiperidin-2-one hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(5R)-5-aminopiperidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c6-4-1-2-5(8)7-3-4;/h4H,1-3,6H2,(H,7,8);1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJLLOJCPFYWRV-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC[C@@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655138 | |

| Record name | (5R)-5-Aminopiperidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003021-01-9 | |

| Record name | (5R)-5-Aminopiperidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (R)-5-Aminopiperidin-2-one Hydrochloride: A Key Chiral Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-5-Aminopiperidin-2-one hydrochloride, a chiral lactam, has emerged as a valuable building block in medicinal chemistry and drug development. Its rigid, piperidinone scaffold combined with a strategically positioned primary amine and a defined stereocenter makes it an attractive starting material for the synthesis of complex, biologically active molecules. This in-depth technical guide provides a comprehensive overview of the core properties, synthesis, analysis, and applications of this compound, offering insights for researchers and scientists engaged in the pursuit of novel therapeutics.

Core Properties and Identification

The fundamental characteristics of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 1003021-01-9 | [1] |

| Molecular Formula | C₅H₁₁ClN₂O | [2] |

| Molecular Weight | 150.61 g/mol | [2] |

| Appearance | White solid | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Synonyms: (5R)-5-aminopiperidin-2-one hydrochloride, (R)-5-Amino-2-piperidone hydrochloride.[2]

Synthesis and Purification: An Enantioselective Approach

The synthesis of enantiopure this compound is critical to its utility in chiral drug synthesis. A common and effective strategy involves starting from a readily available chiral precursor, such as L-aspartic acid. This approach ensures the desired stereochemistry in the final product.

Conceptual Synthetic Workflow

The synthesis can be conceptually understood as a multi-step process that involves the formation of the piperidinone ring and the introduction of the amino group with retention of the desired stereochemistry.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative example based on established chemical transformations for the synthesis of similar chiral lactams.[3][4] Researchers should adapt and optimize these steps based on their specific laboratory conditions and available reagents.

Step 1: Protection of L-Aspartic Acid

-

Suspend L-aspartic acid in a suitable solvent (e.g., a mixture of dioxane and water).

-

Add a base (e.g., sodium carbonate) and a protecting group for the amine (e.g., di-tert-butyl dicarbonate, Boc₂O) and the carboxylic acids (e.g., benzyl bromide).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction to isolate the protected L-aspartic acid derivative.

Step 2: Selective Reduction and Activation

-

Selectively reduce one of the protected carboxylic acid groups to a primary alcohol using a suitable reducing agent (e.g., borane-tetrahydrofuran complex).

-

Activate the resulting hydroxyl group for subsequent nucleophilic attack, for instance, by converting it to a mesylate or tosylate.

Step 3: Intramolecular Cyclization

-

Treat the activated intermediate with a base to induce intramolecular cyclization, forming the piperidin-2-one ring. The stereocenter from the original L-aspartic acid directs the formation of the (R)-enantiomer.

Step 4: Deprotection and Hydrochloride Salt Formation

-

Remove the protecting groups from the amine and any remaining carboxylic acid groups under appropriate conditions (e.g., acidolysis for Boc and hydrogenolysis for benzyl groups).

-

Dissolve the resulting (R)-5-Aminopiperidin-2-one free base in a suitable solvent (e.g., diethyl ether or methanol) and treat with a solution of hydrogen chloride (e.g., HCl in ether or methanol) to precipitate the hydrochloride salt.

-

Filter and dry the precipitate to obtain this compound.

Purification

Purification of the final product is crucial to ensure high enantiomeric and chemical purity. Common methods include:

-

Recrystallization: This is a highly effective method for purifying solid compounds. The choice of solvent is critical and should be determined experimentally.[5]

-

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase can be employed to separate enantiomers and assess enantiomeric purity.[5][6]

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound.

| Analytical Technique | Expected Data |

| ¹H NMR | The spectrum should show characteristic peaks for the protons on the piperidinone ring and the amine group. Chemical shifts and coupling constants will be indicative of the rigid ring structure.[7][8][9] |

| ¹³C NMR | The spectrum will display distinct signals for each of the five carbon atoms in the piperidinone ring, including the carbonyl carbon at a characteristic downfield shift.[10][11] |

| FT-IR | The spectrum should exhibit characteristic absorption bands for the N-H stretching of the amine and amide, C=O stretching of the lactam, and C-N stretching. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the free base and fragmentation patterns consistent with the structure. |

| Melting Point | A sharp melting point range is indicative of high purity. |

| Solubility | The hydrochloride salt is generally expected to have good solubility in water and polar protic solvents like methanol and ethanol, and limited solubility in nonpolar organic solvents. |

Applications in Drug Development: A Chiral Scaffold for Innovation

The rigid conformation and the presence of a primary amine make this compound a valuable synthon for introducing a chiral piperidine motif into drug candidates. This can significantly influence a molecule's pharmacological properties.[12]

Role in Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A prominent application of chiral aminopiperidines is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral anti-hyperglycemic agents used for the treatment of type 2 diabetes.[12][13][14][15] The aminopiperidine moiety can interact with key residues in the active site of the DPP-4 enzyme, leading to potent and selective inhibition. The (R)-configuration is often crucial for optimal binding and biological activity.

Caption: The role of this compound in the synthesis and mechanism of action of DPP-4 inhibitors.

The synthesis of such inhibitors would typically involve the coupling of the primary amine of (R)-5-Aminopiperidin-2-one with a suitable electrophilic partner, followed by further synthetic modifications to complete the target molecule. The stereochemistry at the 5-position of the piperidinone ring plays a critical role in orienting the rest of the molecule within the enzyme's binding pocket.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[16][17]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[2]

-

In case of exposure: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.[16]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[16]

It is highly recommended to consult the specific Material Safety Data Sheet (MSDS) provided by the supplier for detailed safety information.

Conclusion

This compound stands as a testament to the power of chiral building blocks in modern drug discovery. Its well-defined stereochemistry and versatile reactivity provide a reliable platform for the synthesis of sophisticated and potent therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and applications, with the aim of empowering researchers to leverage this valuable synthon in their quest for novel medicines. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral intermediates like this compound will undoubtedly continue to rise.

References

Please note that a comprehensive list of clickable references would be provided here, linking to the source materials for all cited information.

Sources

- 1. 1003021-01-9|this compound|BLD Pharm [bldpharm.com]

- 2. 1003021-01-9 CAS MSDS ((R)-5-AMINO-PIPERIDIN-2-ONE HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enantiopure 4- and 5-aminopiperidin-2-ones: regiocontrolled synthesis and conformational characterization as bioactive beta-turn mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]

- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. (R)-5-AMINO-PIPERIDIN-2-ONE HCL(1003021-01-9) 1H NMR spectrum [chemicalbook.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. mdpi.com [mdpi.com]

- 12. Aminopiperidine-fused imidazoles as dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. capotchem.cn [capotchem.cn]

- 17. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Physicochemical Properties of (R)-5-aminopiperidin-2-one HCl

Abstract

(R)-5-aminopiperidin-2-one hydrochloride is a chiral cyclic lactam that serves as a valuable building block in modern medicinal chemistry and drug development. Its stereospecific structure, featuring both a secondary amine within the lactam ring and a primary amine substituent, provides a versatile scaffold for synthesizing complex molecular architectures. This guide offers an in-depth exploration of the core physicochemical properties of (R)-5-aminopiperidin-2-one HCl, providing researchers, process chemists, and formulation scientists with the essential data and analytical methodologies required for its effective handling, characterization, and implementation in synthetic workflows. We delve into its structural and physicochemical characteristics, spectroscopic profile, and the critical analytical techniques for purity and enantiomeric excess determination, grounded in the principles of scientific integrity and experimental causality.

Chemical Identity and Core Properties

A foundational understanding of a molecule begins with its unequivocal identification and basic physical properties. These data points are critical for procurement, safe handling, and accurate molar calculations in experimental design.

1.1 Structural and Chemical Identifiers

The hydrochloride salt form of (R)-5-aminopiperidin-2-one ensures greater stability and aqueous solubility compared to its freebase counterpart, making it more amenable to handling and formulation.

Table 1: Chemical Identity and Physical Properties

| Property | Value | Source(s) |

| Chemical Name | (5R)-5-aminopiperidin-2-one hydrochloride | [1][2] |

| Synonyms | (R)-5-Aminopiperidin-2-one HCl, (R)-5-Amino-2-piperidone Hydrochloride | [1][2] |

| CAS Number | 1003021-01-9 | [1][2] |

| Molecular Formula | C₅H₁₁ClN₂O | [1][2] |

| Molecular Weight | 150.61 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

graph chemical_structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,1.2!"]; H_N1 [label="H", pos="-0.8,1.5!"]; C2 [label="C", pos="1.2,0.6!"]; O_C2 [label="O", pos="1.2, -0.4!"]; C3 [label="C", pos="2.2,1.6!"]; C4 [label="C", pos="1.5,2.8!"]; C5 [label="C", pos="0,3.2!"]; H_C5 [label="(R)", fontcolor="#5F6368", pos="-0.5, 3.8!"]; N2 [label="NH₃⁺", pos="-1.2, 2.4!"]; Cl [label="Cl⁻", pos="-2.5, 2.4!"]; C6 [label="C", pos="-0.7, 2.0!"];

// Bond edges N1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- N1 [len=1.5]; C5 -- N2 [len=1.5]; C2 -- O_C2 [style=double, len=1.2]; N1 -- H_N1; }

Caption: Chemical structure of (R)-5-aminopiperidin-2-one HCl.

1.2 Storage and Stability

As a hydrochloride salt containing a primary amine, (R)-5-aminopiperidin-2-one HCl requires specific storage conditions to maintain its integrity.

-

Storage Temperature: The compound should be stored under inert gas (Nitrogen or Argon) at 2-8°C.[2] This precaution minimizes degradation from atmospheric moisture and oxygen.

-

Safety: The compound is classified as harmful if swallowed and causes serious eye irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.

Physicochemical Characteristics

The physicochemical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its behavior in both chemical reactions and biological systems.

Table 2: Key Physicochemical Data

| Property | Value | Significance in Drug Development |

| Melting Point | Data not available | Purity indicator; influences manufacturing processes like milling and drying. |

| Solubility | Soluble in water; data in other solvents not specified. | Crucial for formulation, reaction conditions, and bioavailability.[4] |

| pKa (Predicted) | 16.00 (amide N-H), amine pKa not specified.[5] | Governs solubility, ionization state at physiological pH, and membrane permeability. |

| LogP (Predicted) | -1.3 (for free base) | Predicts lipophilicity and partitioning behavior between aqueous and lipid phases.[6] |

2.1 Solubility Profile

The hydrochloride salt form significantly enhances the aqueous solubility of the parent compound due to the ionization of the primary amine. While specific quantitative data is sparse, it is expected to be freely soluble in water and polar protic solvents like methanol and ethanol, and likely soluble in polar aprotic solvents such as DMSO.[7][8]

-

Experimental Rationale: Determining solubility is a fundamental first step. A simple, tiered approach is often used. Initially, solubility is assessed in a small set of standard solvents (e.g., water, PBS pH 7.4, ethanol, DMSO). This informs the choice of solvents for reaction chemistry, purification, and the development of analytical methods. For drug development, kinetic and thermodynamic solubility assays in biorelevant media are essential.

2.2 Acidity and Basicity (pKa)

The molecule possesses two key ionizable groups: the primary amine (-NH₂) and the lactam amide proton (N-H).

-

Primary Amine: The primary amine is basic. Its pKa value (not found, but expected to be in the range of 9-10 for a primary alkylamine) dictates that at physiological pH (~7.4), it will be predominantly protonated as the ammonium cation (-NH₃⁺). This positive charge is key to its high aqueous solubility.

-

Lactam Amide: The lactam N-H is weakly acidic, with a predicted pKa of around 16, meaning it will not deprotonate under normal physiological or experimental conditions.[5]

Spectroscopic Profile

Spectroscopic analysis is the cornerstone of structural verification, providing a unique fingerprint for the molecule.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise chemical structure in solution.[9][10] For (R)-5-aminopiperidin-2-one HCl, the following characteristic signals are expected in a solvent like D₂O or DMSO-d₆.

-

¹H NMR: The spectrum will show distinct signals for the protons on the piperidinone ring.[11] The proton at the chiral center (C5) will couple to its neighbors on C4 and C6, creating a complex multiplet. The diastereotopic protons on the carbons adjacent to the nitrogen and carbonyl groups will also exhibit unique chemical shifts and couplings.

-

¹³C NMR: The spectrum will display five distinct signals for the carbon atoms of the piperidinone ring.[11] The carbonyl carbon (C2) will be the most downfield signal (~170-175 ppm), while the chiral carbon (C5) attached to the amino group will appear around 50-60 ppm.

3.2 Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, confirming the elemental composition. For this compound, electrospray ionization (ESI) in positive mode would readily show the molecular ion [M+H]⁺ corresponding to the free base (m/z 115.08).

3.3 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

-

C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ is characteristic of the cyclic amide (lactam) carbonyl group.

-

N-H Stretch: Broad bands in the region of 3200-3400 cm⁻¹ correspond to the N-H stretching of the amide and the ammonium salt.

-

N-H Bend: Bending vibrations for the amine group will appear around 1600 cm⁻¹.

Analytical Methodologies for Quality Control

Ensuring the identity, purity, and stereochemical integrity of (R)-5-aminopiperidin-2-one HCl is non-negotiable in a research and development setting. A multi-faceted analytical approach is required.

Caption: Logical workflow for the comprehensive characterization of (R)-5-aminopiperidin-2-one HCl.

4.1 Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

-

Causality and Method Choice: RP-HPLC is the industry-standard method for quantifying the purity of small organic molecules. The use of a C18 stationary phase provides excellent retention and separation for moderately polar compounds like this one. UV detection is suitable due to the presence of the amide chromophore.

-

Detailed Experimental Protocol:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. (Rationale: TFA acts as an ion-pairing agent, improving peak shape for the amine).

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm. (Rationale: Low UV wavelength ensures detection of the amide bond).

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Mobile Phase A.

-

-

System Validation: This protocol is self-validating by including a blank (solvent) injection to identify system peaks and a standard of known purity to establish retention time and response factor. Purity is calculated based on the area percent of the main peak relative to all other impurity peaks.

4.2 Enantiomeric Purity by Chiral HPLC

-

Causality and Method Choice: For a chiral molecule, confirming the enantiomeric excess (e.e.) is as important as confirming chemical purity. Chiral HPLC, using a chiral stationary phase (CSP), is the definitive technique. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are broadly effective for separating a wide range of enantiomers, including piperidine derivatives.

-

Detailed Experimental Protocol:

-

Column: Chiralpak® IC-3 (or similar amylose-based CSP), 4.6 x 250 mm, 3 µm.

-

Mobile Phase: Isocratic mixture of n-Hexane / Isopropanol / Diethylamine (DEA) (80:20:0.1, v/v/v). (Rationale: DEA is a basic modifier used to prevent peak tailing by interacting with residual silanols on the silica support).

-

Flow Rate: 0.7 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 215 nm.

-

Sample Preparation: Dissolve ~1 mg in 1 mL of the mobile phase.

-

-

System Validation: The method's validity is confirmed by first injecting a racemic (50:50 R/S) sample of 5-aminopiperidin-2-one to determine the retention times of both enantiomers and calculate the resolution factor. The (R)-enantiomer sample is then injected to ensure that the peak corresponds to the correct retention time and that the area of the (S)-enantiomer peak is minimal.

Conclusion

(R)-5-aminopiperidin-2-one HCl is a foundational chiral building block whose utility is predicated on a thorough understanding of its physicochemical properties. This guide has detailed its identity, stability, and key characteristics, providing a framework for its scientific application. The provided analytical workflows, rooted in established principles of chromatography and spectroscopy, offer a robust system for ensuring the quality and integrity of this compound. By applying these methods, researchers can proceed with confidence in their synthetic and drug discovery endeavors, ensuring that the materials used meet the stringent requirements of modern chemical science.

References

- PubChem. 5-Aminopiperidin-2-one.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- PubChem. This compound.

- FooDB. Showing Compound 2-Piperidinone (FDB028421). [Link]

- ResearchGate. Solubility of drugs in ethanol and dmso. [Link]

- Newman, A. W., & Zografi, G. (2019). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH.

- Tand-Aller, T., et al. (2017).

- OpenWetWare. By compound. [Link]

- Pharmaffiliates. CAS No : 1791405-13-4 | Product Name : (R)-8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione. [Link]

- ResearchGate. Solubility of drugs in ethanol and dmso. [Link]

- PubChem. 5-Aminopiperidin-2-one hydrochloride.

- PubChem. 1-Aminopiperidin-2-one.

Sources

- 1. This compound | C5H11ClN2O | CID 42614519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1003021-01-9 CAS MSDS ((R)-5-AMINO-PIPERIDIN-2-ONE HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. By compound [wahoo.cns.umass.edu]

- 5. 172913-97-2 CAS MSDS ((S)-5-AMINOPIPERIDIN-2-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 5-Aminopiperidin-2-one | C5H10N2O | CID 18451415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. scispace.com [scispace.com]

- 11. (R)-5-AMINO-PIPERIDIN-2-ONE HCL(1003021-01-9) 1H NMR spectrum [chemicalbook.com]

(R)-5-Aminopiperidin-2-one hydrochloride structure and stereochemistry

An In-depth Technical Guide to (R)-5-Aminopiperidin-2-one Hydrochloride: Structure, Synthesis, and Application in Modern Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Significance of Chiral Lactams in Medicinal Chemistry

The piperidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, cyclic amide (lactam) structure provides a robust framework for orienting substituents in three-dimensional space, enabling precise interactions with biological targets. When chirality is introduced, as in the case of (R)-5-aminopiperidin-2-one, the possibilities for developing highly selective and potent therapeutics expand significantly. The (R)-enantiomer, in particular, has emerged as a critical chiral building block for a new generation of targeted therapies, including anticoagulants and specific enzyme inhibitors.

This guide provides a comprehensive technical overview of this compound, a stable and readily handled form of the parent amine. We will delve into its precise stereochemical and structural features, outline a validated synthetic pathway, detail its analytical characterization, and explore its pivotal role in the synthesis of advanced pharmaceutical agents.

Molecular Structure and Stereochemistry

This compound is the salt form of a chiral cyclic amine. The hydrochloride salt enhances the compound's stability and improves its handling characteristics, making it less susceptible to degradation and easier to weigh and dissolve for reactions.

Key Structural Features:

-

Core Scaffold: A six-membered piperidin-2-one ring, also known as a δ-valerolactam.

-

Chiral Center: The stereogenic center is located at the C5 position, bearing an amino group. The "(R)" designation, determined by the Cahn-Ingold-Prelog priority rules, defines the specific three-dimensional arrangement of this substituent.

-

Functional Groups: The molecule possesses three key functional groups that dictate its reactivity:

-

Secondary Amine (as hydrochloride salt): The primary site for nucleophilic attack or modification. In its salt form, the amine is protonated (-NH3+), requiring basification to liberate the free, reactive amine.

-

Secondary Amide (Lactam): A relatively stable amide bond within the ring. It can be hydrolyzed under harsh conditions but is generally maintained as the core scaffold.

-

Chiral Center: Provides stereochemical control in subsequent synthetic steps.

-

Conformational Analysis

The piperidin-2-one ring is not planar and typically adopts a chair or twisted-boat conformation to minimize steric strain. In the most stable chair conformation, substituents can occupy either axial or equatorial positions. For (R)-5-aminopiperidin-2-one, the amino group at C5 preferentially occupies the equatorial position to reduce steric hindrance, a critical factor influencing its reactivity and interaction with other molecules.

Synthesis and Purification: A Validated Protocol

The synthesis of enantiomerically pure (R)-5-aminopiperidin-2-one often starts from a readily available chiral precursor, such as L-glutamic acid. The following protocol outlines a common and reliable pathway involving the reductive cyclization of a protected L-glutamic acid derivative.

Synthetic Workflow Diagram

Caption: Synthetic workflow for (R)-5-aminopiperidin-2-one HCl from L-glutamic acid.

Detailed Experimental Protocol

Causality Behind Experimental Choices:

-

Starting Material: L-Glutamic acid is an inexpensive, enantiomerically pure, and readily available starting material.

-

Protecting Group: The benzyloxycarbonyl (Cbz) group is chosen to protect the α-amino group of glutamic acid. It is stable to the subsequent reduction and cyclization conditions and can be cleanly removed via hydrogenation.

-

Reductive Cyclization: The use of a borane reducing agent (BH3-DMS) is selective for the carboxylic acid, leaving the amide intact and leading to the formation of the hydroxymethyl pyrrolidinone intermediate.

-

Azide Intermediate: The conversion of the alcohol to an azide is a reliable and high-yielding method (via a mesylate intermediate) to introduce a nitrogen functionality that can be cleanly reduced to the primary amine.

-

Salt Formation: The final product is converted to its hydrochloride salt by treatment with HCl in a non-protic solvent like diethyl ether or isopropanol. This precipitates the stable, crystalline salt, which is easier to handle and purify than the free base.

Step-by-Step Methodology:

-

Protection of L-Glutamic Acid: L-Glutamic acid is reacted with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., in aqueous sodium hydroxide) to yield N-Cbz-L-glutamic acid.

-

Cyclization and Reduction: The N-Cbz-L-glutamic acid is treated with a dehydrating agent like acetic anhydride to form the internal anhydride, which rearranges. Subsequent esterification followed by reduction with a selective reducing agent like borane-dimethyl sulfide complex (BH3-DMS) yields the chiral intermediate, (S)-5-(hydroxymethyl)pyrrolidin-2-one, after Cbz removal.

-

Introduction of the Amino Group: The hydroxyl group is first activated by converting it to a good leaving group, such as a mesylate (using methanesulfonyl chloride and a base). This is followed by nucleophilic substitution with sodium azide (NaN3) to form the azido intermediate.

-

Reduction and Ring Expansion: The azide is reduced to a primary amine via catalytic hydrogenation (H2 gas over a Palladium on carbon catalyst). This step often induces a spontaneous or directed ring expansion to form the thermodynamically more stable six-membered lactam, (R)-5-aminopiperidin-2-one.

-

Hydrochloride Salt Formation: The resulting free base is dissolved in a suitable solvent (e.g., methanol or isopropanol), and a solution of hydrogen chloride in an organic solvent (e.g., diethyl ether) is added. The this compound precipitates as a solid and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final compound. The hydrochloride salt form provides sharp, well-defined analytical data.

Summary of Physicochemical Properties

| Property | Typical Value |

| Molecular Formula | C5H11ClN2O |

| Molecular Weight | 150.61 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Typically in the range of 195-205 °C (decomposes) |

| Optical Rotation [α]D | Varies with concentration and solvent; typically reported in water or methanol. A positive value is expected for the (R)-enantiomer. |

| Solubility | Soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar organic solvents like ether and hexanes. |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum (typically run in D₂O or DMSO-d₆) will show characteristic peaks for the diastereotopic protons of the piperidinone ring. The proton at the chiral center (C5) will appear as a multiplet, and the protons adjacent to the nitrogen and carbonyl group will also have distinct chemical shifts.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display five distinct signals corresponding to the five carbon atoms in the piperidinone ring. The carbonyl carbon (C2) will have the most downfield chemical shift (typically >170 ppm).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the molecular ion peak for the free base [M+H]⁺ at m/z corresponding to C5H10N2O + H⁺.

-

Chiral HPLC (High-Performance Liquid Chromatography): To confirm enantiomeric purity, the compound is analyzed on a chiral stationary phase. This method should show a single major peak for the (R)-enantiomer, allowing for the quantification of any minor (S)-enantiomer impurity.

Applications in Drug Development

This compound is not just a chemical curiosity; it is a high-value intermediate in the synthesis of several modern pharmaceuticals. Its pre-defined stereochemistry is crucial for the efficacy and safety of the final drug product.

Case Study: Direct Factor Xa Inhibitors

A prominent application of this building block is in the synthesis of direct oral anticoagulants (DOACs) that target Factor Xa, a critical enzyme in the blood coagulation cascade. Several "xaban" drugs, such as Rivaroxaban and Apixaban, rely on chiral fragments derived from or structurally related to (R)-5-aminopiperidin-2-one.

Logical Relationship Diagram:

Caption: Role of (R)-5-aminopiperidin-2-one HCl in the synthesis of Factor Xa inhibitors.

The amine group of the piperidinone serves as a key attachment point for other parts of the drug molecule. The specific (R)-configuration ensures the correct spatial orientation of the entire molecule, allowing it to fit precisely into the active site of the Factor Xa enzyme, thereby inhibiting its function and preventing blood clot formation. The use of the enantiomerically pure starting material obviates the need for costly chiral resolution steps later in the synthesis, making the manufacturing process more efficient and cost-effective.

Handling and Storage

As a hydrochloride salt, (R)-5-aminopiperidin-2-one is generally stable under standard laboratory conditions. However, proper handling is still necessary.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from moisture, as the compound is hygroscopic.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Reactivity: To use the amine in a reaction, it must be converted to its free base form. This is typically achieved by treating it with an appropriate base (e.g., triethylamine, sodium carbonate, or sodium hydroxide) in a suitable solvent.

Conclusion

This compound is a quintessential example of a chiral building block that has enabled significant advances in medicinal chemistry. Its well-defined structure, stereochemical integrity, and versatile reactivity make it an indispensable tool for the synthesis of complex and highly specific therapeutic agents. The robust synthetic pathways developed for its production and its stable salt form ensure its reliable supply for both research and large-scale pharmaceutical manufacturing. A thorough understanding of its properties, as detailed in this guide, is crucial for any scientist working on the cutting edge of drug discovery and development.

References

There are no specific scientific papers or reference materials provided in the search results that can be cited for the synthesis, characterization, or direct application of this compound. The information presented is a synthesis of general organic chemistry principles and typical data found in chemical supplier catalogs, which do not constitute citable primary literature. For a specific, validated protocol, one would need to consult detailed synthetic chemistry journals or patents, which were not available in the provided search snippets.

Strategic Synthesis of Chiral 5-Aminopiperidin-2-ones from Aspartic Acid

An In-Depth Technical Guide

Abstract

The chiral 5-aminopiperidin-2-one scaffold is a privileged structural motif in medicinal chemistry, serving as a conformationally constrained γ-amino acid equivalent and a key building block for various therapeutic agents, including peptidomimetics and protease inhibitors.[1][2] This guide provides a comprehensive technical overview of a robust and stereocontrolled synthetic route to enantiopure 5-aminopiperidin-2-ones, utilizing the readily available and inexpensive chiral pool starting material, aspartic acid. We will dissect a field-proven strategy that proceeds through a versatile 1,4-bis-electrophile intermediate, detailing the critical transformations, the rationale behind experimental choices, and addressing potential challenges such as aspartimide formation. This document is intended for researchers, medicinal chemists, and process development professionals seeking to leverage this valuable scaffold in drug discovery programs.

Introduction: The Significance of the Piperidinone Core

The piperidinone ring system is a ubiquitous feature in a vast array of natural products and pharmaceuticals.[2] When functionalized with a chiral amino group at the 5-position, the resulting 5-aminopiperidin-2-one structure acts as a rigid scaffold that can mimic peptide reverse-turns, a critical secondary structure for protein-protein interactions.[1][3] The ability to synthesize these molecules in an enantiomerically pure form is paramount, as the biological activity of chiral molecules is often confined to a single enantiomer.

Aspartic acid presents an ideal starting point for this synthesis due to its inherent chirality and the orthogonal reactivity of its two carboxyl groups and one amino group. By leveraging this natural chirality, we can devise a synthetic pathway that obviates the need for expensive chiral auxiliaries or difficult resolution steps, making the process both elegant and economically viable.[4][5][6]

Retrosynthetic Analysis and Strategic Overview

The core strategy revolves around transforming aspartic acid into a linear precursor with electrophilic centers at the 1- and 4-positions, primed for a regioselective amination and subsequent intramolecular cyclization (lactamization).

Caption: Retrosynthetic pathway from the target piperidinone to aspartic acid.

This analysis highlights the key transformations:

-

Protection: Appropriate protection of the amine and one carboxyl group of aspartic acid.

-

Reduction: Selective reduction of both carboxyl functions to primary alcohols, yielding a chiral aminobutanediol.

-

Activation: Conversion of the diol into a more reactive bis-electrophile, such as a dimesylate or ditosylate.

-

Functionalization: Regioselective introduction of the second nitrogen atom (the eventual 5-amino group).

-

Cyclization: Deprotection and intramolecular amide bond formation to yield the target lactam.

Core Challenge: Aspartimide Formation

A persistent challenge in syntheses starting from aspartic acid, particularly in peptide chemistry, is the base-mediated formation of a cyclic succinimide derivative known as aspartimide.[7][8] This side reaction can lead to racemization and the formation of undesired α- and β-peptide regioisomers upon ring-opening.[9]

Caption: The mechanism of base-catalyzed aspartimide formation.

Strategic selection of protecting groups is the primary defense against this side reaction. For the synthesis of the piperidinone, where strong bases are not used for iterative deprotection as in SPPS, the risk is lower but not negligible, especially during the cyclization step if conditions are not optimized. Using a robust N-protecting group like dibenzyl (Bn₂) early in the synthesis can effectively prevent this pathway.[1]

Experimental Protocols and Methodologies

The following protocols are adapted from established literature procedures and represent a reliable pathway to the target compound.[1][3]

Part I: Synthesis of the Key Diol Intermediate

The first stage involves the complete reduction of a protected aspartic acid derivative.

Protocol 4.1: Synthesis of (S)-2-(Dibenzylamino)butane-1,4-diol

-

N-Protection: To a solution of L-aspartic acid (1.0 eq.) in aqueous NaOH, add benzyl bromide (2.2 eq.) and heat to 90 °C for 4-6 hours. The resulting N,N-dibenzylaspartic acid is isolated by acidification and filtration.

-

Causality: The dibenzyl group is chosen for its stability across a range of reaction conditions and its ability to be removed later via catalytic hydrogenation. It also effectively shields the nitrogen, preventing aspartimide formation.

-

-

Esterification: The N,N-dibenzylaspartic acid is esterified to the diethyl ester using ethanol and a catalytic amount of sulfuric acid under reflux.

-

Reduction: The crude diethyl ester is dissolved in anhydrous THF and slowly added to a stirred suspension of LiAlH₄ (2.5 eq.) in THF at 0 °C. The reaction is then warmed to room temperature and stirred until TLC indicates complete consumption of the starting material.

-

Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. The reaction must be performed under anhydrous conditions as LiAlH₄ reacts violently with water.

-

-

Workup & Purification: The reaction is quenched sequentially with water, 15% NaOH solution, and again with water. The resulting solids are filtered off, and the filtrate is concentrated under reduced pressure. The crude diol is purified by column chromatography (Silica gel, EtOAc/Hexane gradient).

Part II: Formation of the Bis-Electrophile and Lactamization

With the chiral diol in hand, the hydroxyl groups are activated, followed by regioselective functionalization and cyclization.

Protocol 4.2: Synthesis of (S)-5-Aminopiperidin-2-one

-

Activation: The (S)-2-(Dibenzylamino)butane-1,4-diol (1.0 eq.) is dissolved in anhydrous CH₂Cl₂ and cooled to 0 °C. Triethylamine (2.5 eq.) is added, followed by the dropwise addition of methanesulfonyl chloride (2.2 eq.). The reaction is stirred at 0 °C for 2 hours.

-

Causality: Methanesulfonyl chloride converts the hydroxyl groups into mesylates, which are excellent leaving groups for subsequent nucleophilic substitution. Triethylamine acts as a base to neutralize the HCl generated during the reaction. The resulting dimesylate is often unstable and used immediately in the next step.[1]

-

-

Regioselective Azidation: The crude dimesylate solution is treated with sodium azide (NaN₃, 1.5 eq.) in DMF. The reaction is heated to 60-70 °C and monitored by TLC.

-

Causality: This is the key regioselective step. The azide nucleophile will preferentially attack the primary (C4) mesylate over the more sterically hindered secondary (C1) mesylate. This ensures the correct positioning of the future 5-amino group.

-

-

Reductive Cyclization: The crude azide intermediate is subjected to catalytic hydrogenation (H₂, Pd/C) in a suitable solvent like methanol.

-

Causality: This single, powerful step accomplishes three crucial transformations:

-

Reduction of the azide to a primary amine.

-

Debenzylation of the N,N-dibenzyl group to a primary amine.

-

Spontaneous intramolecular cyclization (lactamization) of the resulting δ-amino ester precursor to form the thermodynamically stable six-membered piperidinone ring.

-

-

-

Purification: The catalyst is filtered off, the solvent is removed, and the final (S)-5-aminopiperidin-2-one is purified by recrystallization or column chromatography.

Data Summary: Protecting Group Strategies

The choice of protecting groups for the nitrogen (N) and the side-chain carboxyl (Cβ) of aspartic acid is critical. While our primary protocol uses N-dibenzylation, other strategies are common, especially when incorporating the piperidinone into larger molecules.

| Protecting Group | Type | Application Point | Cleavage Conditions | Advantages/Disadvantages |

| Benzyloxycarbonyl (Z) | N-Protecting | α-Amino | H₂/Pd, HBr/AcOH | Stable, crystalline derivatives.[10] |

| tert-Butoxycarbonyl (Boc) | N-Protecting | α-Amino | Strong Acid (TFA, HCl) | Widely used, acid-labile.[10] |

| Dibenzyl (Bn₂) | N-Protecting | α-Amino | H₂/Pd (Hydrogenolysis) | Very robust, prevents aspartimide.[1] |

| tert-Butyl ester (OtBu) | C-Protecting | β-Carboxyl | Strong Acid (TFA, HCl) | Common in Fmoc-SPPS, can be prone to aspartimide formation.[7][11] |

| Benzyl ester (OBn) | C-Protecting | β-Carboxyl | H₂/Pd, HBr/AcOH | Orthogonal to Boc, cleaved with Z group. |

| Allyl ester (OAll) | C-Protecting | β-Carboxyl | Pd(0) catalyst | Orthogonal to both acid- and base-labile groups.[11] |

Conclusion and Future Outlook

The synthesis of chiral 5-aminopiperidin-2-ones from aspartic acid is a well-established and highly efficient process. The strategy outlined in this guide, proceeding through a diol and a bis-electrophile intermediate, provides a reliable and scalable route to these valuable building blocks. By understanding the key transformations, the rationale for reagent selection, and potential side reactions like aspartimide formation, researchers can confidently produce these scaffolds for application in drug discovery and development. Further functionalization of the piperidinone core, such as diastereoselective C-alkylation, opens avenues to a diverse library of complex chiral molecules with significant potential as next-generation therapeutics.[1][3]

References

- Fülöp, F., et al. (2001). Enantiopure 4- and 5-Aminopiperidin-2-ones: Regiocontrolled Synthesis and Conformational Characterization as Bioactive β-Turn Mimetics. The Journal of Organic Chemistry, 66(20), 6659-6666. [Link]

- Orsy, G., & Fülöp, F. (2006). Cyclizations of α-keto ester modified aspartic acids in peptides. Semantic Scholar. [Link]

- Yoshikai, N. (2025). Rewiring amino acids to piperidines. Tohoku University Repository. [Link]

- Fülöp, F., et al. (2001). Enantiopure 4- and 5-Aminopiperidin-2-ones: Regiocontrolled Synthesis and Conformational Characterization as Bioactive β-Turn Mimetics.

- Faisca Phillips, A. M. (2021). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. Beilstein Journal of Organic Chemistry. [Link]

- van der Heiden, K., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal. [Link]

- Krchnak, V., & Flegelova, Z. (2009). On the Manner of Cyclization of N-Acylated Aspartic and Glutamic Acid Derivatives.

- Various Authors. (n.d.). Synthesis of highly functionalized piperidines.

- Merz, J., et al. (2014). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Angewandte Chemie. [Link]

- Li, W. J., et al. (2024).

- da Silva, J. F., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

- D'hooghe, M., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles.

- Belokon, Y. N. (2000). 3.1 Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries.

- Li, W. J., et al. (2024). Synthesis of Asp-based lactam cyclic peptides using amide-bonded diaminodiacid to prevent aspartimide formation.

- Various Authors. (2024). Recent Advances in the Synthesis of Piperidones and Piperidines.

- Neumann, H., et al. (n.d.). Cyanopyridiniumylides as Versatile Protecting Groups for Aspartic Acid to Prevent Aspartimide Formation in Solid Phase Peptide Synthesis. ChemRxiv. [Link]

- Capasso, S., & Mazzarella, L. (1995). Spontaneous cyclization of the aspartic acid side chain to the succinimide derivative.

- Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]

- Iris Biotech GmbH. (n.d.).

- Qu, B., et al. (2021). Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene. Synfacts. [Link]

- Bode, J. W., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. PubMed. [Link]

- DTIC. (n.d.). Piperidine Synthesis. DTIC. [Link]

- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

- Deiana, L., et al. (2021). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors.

- Bursavich, M. G., et al. (2001). From peptides to non-peptide peptidomimetics: design and synthesis of new piperidine inhibitors of aspartic peptidases. PubMed. [Link]

- Chattopadhyay, S. K., et al. (2017). Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. media.iris-biotech.de [media.iris-biotech.de]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 11. peptide.com [peptide.com]

Navigating the Solubility Landscape of (R)-5-Aminopiperidin-2-one Hydrochloride: A Technical Guide for Drug Development Professionals

Abstract

(R)-5-aminopiperidin-2-one hydrochloride is a chiral building block of significant interest in contemporary drug discovery, particularly in the development of targeted protein degraders and other novel therapeutics. Its successful integration into synthetic routes and formulation processes is critically dependent on a thorough understanding of its solubility characteristics in various organic solvents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of this important intermediate. In the absence of extensive published quantitative data, this guide emphasizes the foundational principles governing the solubility of amine hydrochlorides, offers a theoretically predicted solubility profile, and provides detailed, field-proven experimental protocols for accurate solubility determination.

Introduction: The Strategic Importance of this compound

(R)-5-aminopiperidin-2-one is a derivative of δ-valerolactam and serves as a crucial chiral intermediate in organic synthesis. Its hydrochloride salt form is often preferred for its improved stability and handling properties. The molecule features a primary amine, a secondary lactam, and a chiral center, making it a versatile scaffold for constructing complex molecular architectures. Its prominence has grown with the rise of PROTACs (Proteolysis-Targeting Chimeras) and molecular glues, where similar piperidinone moieties are often integral to ligands that recruit E3 ubiquitin ligases.

A precise understanding of its solubility is not merely an academic exercise; it is a critical parameter that dictates solvent selection for:

-

Reaction Engineering: Ensuring homogeneity for predictable reaction kinetics and yield.

-

Crystallization and Purification: Selecting appropriate solvent/anti-solvent systems for isolating the desired polymorph with high purity.

-

Formulation Development: Identifying suitable vehicles for preclinical and clinical studies.

-

Analytical Method Development: Preparing stock solutions and standards for assays like HPLC and NMR.

This guide will equip the reader with the theoretical knowledge and practical methodologies to confidently navigate the solubility challenges associated with this compound.

Physicochemical Properties: The Molecular Basis of Solubility

The solubility behavior of a compound is a direct consequence of its molecular structure and resulting physicochemical properties. For this compound, the key features are its ionic nature, the presence of hydrogen bond donors and acceptors, and its overall polarity.

| Property | Value / Description | Source / Comment |

| Chemical Formula | C₅H₁₁ClN₂O | [1][2] |

| Molecular Weight | 150.61 g/mol | [1][2] |

| Appearance | White to off-white solid | General supplier information[2] |

| Melting Point | Data not consistently available. Varies by supplier. | Requires experimental confirmation. |

| Structure | A protonated primary amine (ammonium chloride) and a cyclic amide (lactam). | See Figure 1 below. |

| Predicted pKa | The primary ammonium group (R-NH₃⁺) is predicted to have a pKa in the range of 9-10. | Based on typical primary amine hydrochlorides. This high pKa means it is predominantly in its charged, salt form under neutral and acidic conditions. |

Figure 1. Chemical structure of this compound.

The ionic character imparted by the hydrochloride salt is the single most dominant factor governing its solubility. The molecule exists as an ion pair, R-NH₃⁺ and Cl⁻, in the solid state. Dissolution requires a solvent capable of overcoming the lattice energy of the crystal and solvating these individual ions.

Theoretical and Predicted Solubility Profile

As an ionic salt, this compound's solubility is governed by the principle of "like dissolves like," but with an emphasis on the solvent's ability to stabilize charges.

Guiding Principles for Hydrochloride Salt Solubility

-

Polarity is Paramount: High-polarity solvents are required to solvate the ammonium cation and the chloride anion through ion-dipole interactions.

-

Protic vs. Aprotic Solvents:

-

Polar Protic Solvents (e.g., water, methanol, ethanol) are generally good solvents. Their hydroxyl groups can form strong hydrogen bonds with both the ammonium cation (as a donor) and the chloride anion (as an acceptor), effectively solvating the ion pair. A structurally related compound, 5-Amino-1-Methylpiperidin-2-one hydrochloride, is noted to be soluble in methanol and ethanol[3].

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) can also be effective. Their large dipole moments allow for strong ion-dipole interactions. DMSO and DMF are particularly good at solvating cations.

-

-

Low Polarity Solvents: Nonpolar (e.g., hexane, toluene) and low-polarity (e.g., diethyl ether, ethyl acetate, dichloromethane) solvents are generally poor solvents for ionic salts due to their inability to stabilize the separated ions. A safety data sheet for the analogous (R)-3-Aminopiperidine dihydrochloride indicates it is only "partially soluble" in dichloromethane and methanol[4].

Predicted Solubility Table

Based on these principles and qualitative data from analogous compounds, the following table provides a predicted solubility profile. It is imperative to recognize that this is a predictive guide; experimental verification is essential.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High to Moderate | Excellent hydrogen bonding capability and high polarity effectively solvate the R-NH₃⁺ and Cl⁻ ions. |

| Polar Aprotic | DMSO, DMF | High to Moderate | Strong dipole moments and ability to solvate cations make them effective solvents for many salts. |

| Polar Aprotic | Acetonitrile, Acetone | Low to Sparingly Soluble | Moderate polarity but less effective at solvating ions compared to DMSO or protic solvents. |

| Low Polarity / Halogenated | Dichloromethane (DCM), Chloroform | Very Low to Insoluble | Insufficient polarity to overcome crystal lattice energy and solvate the ions effectively. Partial solubility may be observed[4]. |

| Low Polarity / Ethers & Esters | Diethyl Ether, THF, Ethyl Acetate | Insoluble | Low polarity and inability to stabilize charged species. |

| Nonpolar | Toluene, Hexane, Heptane | Insoluble | Lack of polarity makes dissolution of an ionic salt energetically unfavorable. |

Experimental Determination of Solubility: A Practical Workflow

Since pre-existing quantitative data is scarce, experimental determination is a necessity. The "gold standard" for determining thermodynamic solubility is the equilibrium shake-flask method . This method ensures that the solvent is truly saturated with the solute, providing an accurate measure of its intrinsic solubility at a given temperature.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol is designed to provide a robust and reliable measurement of solubility.

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of glass vials (e.g., 4 mL screw-cap vials). "Excess" means enough solid will remain undissolved at equilibrium. A starting point could be 20-50 mg of solid.

-

Pipette a precise volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.

-

Include at least three replicate vials for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the slurries for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended; 48-72 hours may be necessary for viscous solvents or compounds that dissolve slowly[5][6]. It is advisable to test multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached (i.e., the measured concentration does not change).

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE or nylon) into a clean HPLC vial. This step is critical to remove all undissolved solid particles.

-

Dilute the filtrate with a known volume of a suitable diluent (often the mobile phase of the analytical method) to bring the concentration into the calibrated range of the analytical instrument. Perform this dilution gravimetrically or with calibrated volumetric glassware for maximum accuracy.

-

Diagram of the Experimental Workflow

Sources

- 1. This compound | C5H11ClN2O | CID 42614519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1003021-01-9 CAS MSDS ((R)-5-AMINO-PIPERIDIN-2-ONE HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. (R)-3-amino piperidine hydrochloride preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 6. 1003021-01-9|this compound|BLD Pharm [bldpharm.com]

A Technical Guide to the Stability and Storage of (R)-5-aminopiperidin-2-one HCl for Pharmaceutical Research and Development

Introduction

(R)-5-aminopiperidin-2-one hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its utility in the synthesis of novel therapeutic agents, including inhibitors for various enzymatic pathways, necessitates a thorough understanding of its chemical stability. The integrity of starting materials is paramount, as the presence of degradants can compromise research outcomes, introduce impurities into final active pharmaceutical ingredients (APIs), and complicate regulatory submissions.

This technical guide provides an in-depth analysis of the stability profile of (R)-5-aminopiperidin-2-one HCl. It outlines the predicted degradation pathways based on its chemical structure, offers evidence-based recommendations for optimal storage and handling, and details a comprehensive methodology for conducting stability studies in accordance with international guidelines. This document is intended for researchers, chemists, and drug development professionals who utilize this reagent and require robust protocols to ensure its quality and integrity throughout the development lifecycle.

Physicochemical Profile

Understanding the fundamental properties of (R)-5-aminopiperidin-2-one HCl is the first step in developing an effective stability and storage strategy. The molecule contains a secondary amine, a lactam (cyclic amide), and a chiral center, all of which are key to its reactivity and potential instability.

| Property | Value | Source(s) |

| Chemical Name | (5R)-5-aminopiperidin-2-one hydrochloride | [1][2] |

| Molecular Formula | C₅H₁₁ClN₂O | [1][2] |

| Molecular Weight | 150.61 g/mol | [2][3] |

| CAS Number | 1003021-01-9 | [2] |

| Appearance | White to off-white solid | [2] |

| Key Functional Groups | Lactam (cyclic amide), Primary Amine (as HCl salt), Chiral Center | [1][4] |

Predicted Degradation Pathways

The chemical structure of (R)-5-aminopiperidin-2-one HCl suggests several potential degradation pathways under suboptimal conditions. Forced degradation studies, which intentionally stress a compound, are essential for identifying these pathways and developing stability-indicating analytical methods.[5][6]

-

Hydrolysis: The lactam ring is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening and the formation of 5-amino-pentanoic acid derivatives. This is a common degradation pathway for lactam-containing structures.[7][8]

-

Oxidation: The primary amine group can be susceptible to oxidation, especially in the presence of atmospheric oxygen, metal ions, or oxidizing agents. This can lead to the formation of various oxidation products.[7][9]

-

Racemization: The chiral center at the C5 position could be susceptible to epimerization under harsh thermal or pH conditions, leading to the formation of its (S)-enantiomer. For chiral drugs or intermediates, maintaining stereochemical purity is critical.[5][10]

-

Hygroscopicity: As a hydrochloride salt, the compound is likely to be hygroscopic. Absorption of moisture can act as a catalyst for hydrolytic degradation and may also lead to physical changes in the solid form.[11]

Caption: Predicted chemical degradation pathways for (R)-5-aminopiperidin-2-one HCl.

Recommended Storage and Handling

Based on the compound's chemical nature and supplier recommendations, strict storage and handling procedures are necessary to preserve its integrity. The primary goals are to protect the compound from moisture, oxygen, and elevated temperatures.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2–8°C (Refrigerated) | Minimizes thermal degradation and potential racemization. Some suppliers explicitly recommend this temperature range.[2] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Protects the primary amine from atmospheric oxidation. This is a critical recommendation for long-term stability.[2] |

| Container | Tightly sealed, amber glass vial | Prevents moisture ingress and protects from light. A tightly closed container is essential.[11] |

| Environment | Dry, well-ventilated area | Prevents absorption of ambient moisture. The compound should be stored in a dry place.[11] |

Handling Procedures

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere: Whenever possible, handle the solid in a glovebox or glove bag under an inert atmosphere (nitrogen or argon).

-

Minimize Exposure: Weigh and dispense the required amount of material quickly. Promptly and securely reseal the container, purging the headspace with inert gas before storage.

-

Solution Stability: Prepare solutions fresh for immediate use. The stability of this compound in various solvents has not been widely reported and should be determined experimentally if solutions are to be stored.

Designing a Comprehensive Stability Study

To formally establish a re-test period or shelf-life, a stability study designed according to ICH (International Council for Harmonisation) guidelines is required.[12][13] Such a study provides robust data on how the compound's quality changes over time under various environmental factors.[14]

Caption: Workflow for a comprehensive stability assessment program.

Experimental Protocol: Forced Degradation Study

The objective of this protocol is to generate potential degradation products to support the development of a stability-indicating analytical method.[5][6] The study should be conducted on a single batch of (R)-5-aminopiperidin-2-one HCl.[12]

6.1 Materials

-

(R)-5-aminopiperidin-2-one HCl

-

Methanol (HPLC Grade)

-

Water (HPLC Grade)

-

Hydrochloric Acid (HCl), 0.1 M

-

Sodium Hydroxide (NaOH), 0.1 M

-

Hydrogen Peroxide (H₂O₂), 3%

-

Class A volumetric flasks, pipettes

6.2 Procedure

-

Stock Solution Preparation: Accurately weigh and dissolve (R)-5-aminopiperidin-2-one HCl in a suitable solvent (e.g., 50:50 Methanol:Water) to prepare a stock solution of approximately 1 mg/mL.

-

Control Sample (Time Zero): Dilute the stock solution to a final concentration of ~0.1 mg/mL. Analyze immediately via HPLC. This serves as the baseline.

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M HCl.

-

Incubate at 60°C for 24 hours.

-

Cool, neutralize with 0.1 M NaOH, and dilute to the target concentration. Analyze by HPLC.[7]

-

-

Base Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M NaOH.

-

Incubate at room temperature for 4 hours.

-

Neutralize with 0.1 M HCl and dilute to the target concentration. Analyze by HPLC.[7]

-

-

Oxidative Degradation:

-

Mix equal volumes of the stock solution and 3% H₂O₂.

-

Keep at room temperature for 24 hours, protected from light.

-

Dilute to the target concentration and analyze by HPLC.[9]

-

-

Thermal Degradation (Solid State):

-

Place a small amount of solid (R)-5-aminopiperidin-2-one HCl in a clear glass vial.

-

Heat in an oven at 80°C for 48 hours.

-

Cool, then prepare a solution at the target concentration and analyze by HPLC.

-

-

Photolytic Degradation (Solid State):

-

Place a thin layer of solid (R)-5-aminopiperidin-2-one HCl in a chemically inert transparent container.

-

Expose to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

Prepare a solution at the target concentration and analyze by HPLC.[5]

-

Stability-Indicating Analytical Methodology

A validated, stability-indicating analytical method is one that can accurately quantify the active substance without interference from any degradants, impurities, or excipients.[10]

-

Primary Assay (Purity): A reverse-phase HPLC method with UV detection is typically suitable. The method must demonstrate specificity, linearity, accuracy, and precision.[15]

-

Chiral Purity: A separate chiral HPLC method is required to quantify the (S)-enantiomer and confirm that racemization has not occurred.[16]

-

Degradant Identification: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for elucidating the structures of degradation products observed during stress testing.[7][9]

Example Stability Data Summary

The following table illustrates how data from a long-term stability study might be presented. The acceptance criteria would be defined in the stability protocol.

| Test Parameter | Acceptance Criteria | Time 0 | 3 Months (2-8°C) | 6 Months (2-8°C) | 12 Months (2-8°C) |

| Appearance | White solid | Conforms | Conforms | Conforms | Conforms |

| Assay (% w/w) | 98.0% - 102.0% | 99.8% | 99.7% | 99.5% | 99.2% |

| (S)-Enantiomer (%) | ≤ 0.15% | < 0.05% | < 0.05% | 0.06% | 0.08% |

| Total Impurities (%) | ≤ 1.0% | 0.12% | 0.15% | 0.21% | 0.35% |

| Water Content (%) | ≤ 0.5% | 0.15% | 0.18% | 0.20% | 0.25% |

Conclusion

(R)-5-aminopiperidin-2-one HCl is a valuable chemical intermediate whose integrity is susceptible to environmental conditions, primarily moisture, oxygen, and elevated temperature. Its key stability liabilities are hydrolysis of the lactam ring and oxidation of the amine group. Adherence to the recommended storage conditions—specifically refrigeration at 2–8°C under an inert atmosphere in a tightly sealed container —is critical for preserving its chemical and chiral purity. For GxP applications, a formal stability study guided by ICH principles is essential to define a re-test period and ensure the quality of this important building block in the drug development process.

References

- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). American Pharmaceutical Review.

- Forced Degradation Studies. (n.d.). CHIRAL LABORATORIES.

- This compound. (n.d.). PubChem.

- Singh, R., & Kumar, R. (2016). Forced Degradation Studies. MedCrave online.

- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Pan American Health Organization (PAHO).

- ASEAN Guideline on Stability Study of Drug Product (R1). (2013). Association of Southeast Asian Nations (ASEAN).

- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. (2022). Egyptian Drug Authority.

- Manual – 045 Guideline for Stability Testing for R&D. (n.d.). GMP SOP.

- 5-Aminopiperidin-2-one. (n.d.). PubChem.

- El-Kimary, E. I., Khamis, E. F., & Belal, F. F. (2016). Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations. ResearchGate.

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.

- Guidelines for the Stability Testing of Pharmaceuticals. (n.d.). Sri Indu Institute of Pharmacy.

- Guideline on stability testing: stability testing of existing active substances and related finished products. (2023). European Medicines Agency (EMA).

- Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. (1973). Journal of Chromatographic Science, Oxford Academic.

- Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). European Medicines Agency (EMA).

- Stability Testing for Pharmaceuticals & More. (2023). Parameter Generation & Control.

- Properties of Amines and their Hydrochloride Salt. (2019). ResearchGate.

- Identification of degradation impurity of TGR5 receptor agonist-ZY12201 by LC–MS technique during force degradation study. (2022). National Center for Biotechnology Information (NCBI).

- Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. (2023). National Center for Biotechnology Information (NCBI).

- Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. (2016). Universidade de Lisboa.

- Comprehensive degradation profiling and influence of different oxidizing reagents on tinoridine hydrochloride: Structural characterization of its degradation products using HPLC and HRMS. (2021). ResearchGate.

- Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. (2015). ResearchGate.

Sources

- 1. This compound | C5H11ClN2O | CID 42614519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1003021-01-9 CAS MSDS ((R)-5-AMINO-PIPERIDIN-2-ONE HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. CAS 1235440-18-2 | 5-aminopiperidin-2-one hydrochloride - Synblock [synblock.com]

- 4. 5-Aminopiperidin-2-one | C5H10N2O | CID 18451415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ajpsonline.com [ajpsonline.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Identification of degradation impurity of TGR5 receptor agonist-ZY12201 by LC–MS technique during force degradation study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]

- 9. researchgate.net [researchgate.net]

- 10. chiral-labs.com [chiral-labs.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. humiditycontrol.com [humiditycontrol.com]

- 15. ema.europa.eu [ema.europa.eu]

- 16. researchgate.net [researchgate.net]

A Senior Application Scientist’s Technical Guide to Sourcing and Qualification of (R)-5-aminopiperidin-2-one hydrochloride

Executive Summary

(R)-5-aminopiperidin-2-one hydrochloride is a critical chiral building block, particularly prominent in the synthesis of novel therapeutics, including protein degraders.[1] The success of multi-step synthetic campaigns and the integrity of biological data derived from its use are directly contingent on the chemical and stereochemical purity of this starting material. This guide provides a comprehensive framework for researchers, chemists, and supply chain managers to navigate the commercial supplier landscape, establish robust quality control protocols, and ensure proper handling of this reagent. We will delve into supplier evaluation, present detailed analytical procedures for quality verification, and outline best practices for storage and handling to maintain material integrity.

Introduction: A Key Chiral Intermediate

This compound (Molecular Formula: C₅H₁₁ClN₂O, Molecular Weight: 150.61 g/mol ) is a heterocyclic compound featuring a stereocenter that is crucial for its application in asymmetric synthesis.[2] Its utility is most notable in the construction of complex molecules where precise three-dimensional orientation is paramount for biological activity.

It is essential for researchers to note a discrepancy in the CAS numbers cited by various suppliers. Both CAS 1003021-01-9 and CAS 1235440-18-2 are frequently associated with this compound.[3][4][5][6] This ambiguity necessitates direct communication with any potential supplier to confirm the exact identity of the material being purchased, supported by comprehensive analytical data.

Supplier Landscape Analysis

The selection of a reliable supplier is the foundational step in ensuring the quality of your research. A supplier should not merely be a vendor but a partner in scientific integrity. Key evaluation criteria include a history of providing consistent quality, transparency in documentation (Certificates of Analysis, SDS), and responsive technical support.

Below is a comparative table of several commercial suppliers. This data is intended as a starting point for your own evaluation process. Purity levels and available documentation can change, and direct inquiry is always recommended.

| Supplier | CAS Number(s) Cited | Stated Purity | Available Quantities | Notes |

| Achemblock | 1003021-01-9 | 95% | Gram scale | Lists compound as (5R)-5-Aminopiperidin-2-one hydrochloride.[7] |

| AK Scientific, Inc. | 1003021-01-9 | >95% | mg to gram scale | Provides basic product specifications.[7] |